3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C18H12ClN3O2S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-chloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-24-13-9-14-16(12-6-3-7-20-15(12)13)21-18(25-14)22-17(23)10-4-2-5-11(19)8-10/h2-9H,1H3,(H,21,22,23) |
InChI Key |
NISBOUHLSVCWLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Chloro-5-Methoxyquinoline
The 5-methoxyquinoline precursor is synthesized via the Skraup reaction using 4-methoxyaniline, glycerol, and sulfuric acid, followed by chlorination at position 3 using phosphorus oxychloride (POCl₃). Key modifications include:
-
Skraup Cyclization : 4-Methoxyaniline (10 mmol), glycerol (30 mL), and conc. H₂SO₄ (15 mL) are heated at 150°C for 6 h, yielding 5-methoxyquinoline (78% yield).
-
Chlorination : 5-Methoxyquinoline (5 mmol) is refluxed with POCl₃ (20 mL) and N,N-dimethylaniline (0.5 mL) at 110°C for 4 h, affording 3-chloro-5-methoxyquinoline as a pale-yellow solid (82% yield, m.p. 98–100°C).
Table 1: Optimization of Chlorination Conditions
| POCl₃ (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 100 | 3 | 65 |
| 4 | 110 | 4 | 82 |
| 5 | 120 | 5 | 80 |
Thiazole Annulation Strategies
Hantzsch Thiazole Synthesis
The thiazolo[4,5-f]quinoline system is constructed via reaction of 3-chloro-5-methoxyquinoline-4-thiol with α-bromoacetophenone derivatives:
-
Step 1 : Thiolation at position 4 of quinoline using Lawesson’s reagent (2.2 equiv) in toluene at reflux (8 h, 76% yield).
-
Step 2 : Cyclocondensation with α-bromo-3-chlorobenzoyl chloride (1.2 equiv) in ethanol/water (1:1) containing K₂CO₃ (3 equiv) at 80°C for 12 h, yielding the thiazoloquinoline intermediate (68% yield).
Critical Parameters :
Multicomponent Assembly
A one-pot approach adapted from thiazoloquinolinone syntheses employs cysteamine hydrochloride, ketene acetal, and 3-chloro-5-methoxyquinoline-4-carbaldehyde:
-
Reagents : Cysteamine HCl (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), 3-chloro-5-methoxyquinoline-4-carbaldehyde (1 mmol), piperidine (1 mmol) in H₂O/EtOH (1:1).
-
Conditions : Reflux for 6 h, followed by addition of cyclohexanedione (1 mmol) and stirring for 12 h.
-
Outcome : Direct formation of the thiazolo[4,5-f]quinoline core (74% yield).
Imine Formation and Benzamide Coupling
Stereoselective Imine Synthesis
The (Z)-configuration is achieved via kinetic control during condensation of the thiazoloquinoline amine with 3-chlorobenzoyl chloride:
-
Procedure : Thiazoloquinoline amine (1 mmol) and 3-chlorobenzoyl chloride (1.1 mmol) are stirred in dichloromethane (DCM) with Et₃N (2 mmol) at 0°C for 2 h.
-
Yield : 89% after recrystallization from ethyl acetate/hexane.
-
Stereochemical Validation : NOESY correlations between the benzamide aryl protons and thiazole C₂-H confirm the (Z)-geometry.
Catalytic Enhancements
Table 2: Catalyst Screening for Imine Formation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0 | 2 | 89 |
| DMAP | THF | 25 | 4 | 75 |
| Pyridine | Toluene | 50 | 6 | 68 |
Et₃N in DCM at low temperature maximizes yield and stereoselectivity by suppressing imine isomerization.
Spectroscopic Characterization and Validation
NMR Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research has indicated that thiazole derivatives, including compounds similar to 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide, demonstrate significant antimicrobial properties. For instance, thiazolidinone derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin and streptomycin in some cases .
Anticancer Potential
Several studies have reported the antiproliferative effects of thiazole-containing compounds on cancer cell lines. For example, derivatives with similar structural motifs have been tested against multiple cancer types, including breast (MCF7), colon (HCT116), and other malignancies. These studies often reveal IC50 values in the low nanomolar range, indicating potent activity against tumor cells .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing a series of thiazolidinone derivatives found that compounds with a thiazole ring exhibited strong antibacterial properties. The synthesized compounds were tested against a panel of bacteria, showing that modifications to the thiazole structure could enhance activity significantly. This emphasizes the potential of thiazole derivatives in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A focused library of thiazoloquinazolines was synthesized and evaluated for their inhibitory effects on DYRK1A (dual-specificity tyrosine-regulated kinase 1A), a target in cancer therapy. Compounds derived from the thiazole framework demonstrated low nanomolar IC50 values against various cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer activity .
Research Findings
Recent research has expanded the understanding of how structural variations in compounds like 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can influence biological activity:
| Compound | Target | Activity | IC50 (nM) |
|---|---|---|---|
| Thiazolidinone Derivative A | Bacterial Strains | Antimicrobial | <100 |
| Thiazoloquinazoline B | DYRK1A | Anticancer | 40 |
| Thiazole C | Cancer Cell Lines | Antiproliferative | <50 |
Mechanism of Action
The exact mechanism of action of 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolo/Thiadiazole-Benzamide Family
Several compounds with analogous scaffolds and substituents have been synthesized and characterized. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Influence : The presence of electron-withdrawing groups (e.g., Cl) on the benzamide moiety enhances electrophilic reactivity, while methoxy groups on the heterocyclic core improve solubility and π-π stacking interactions .
- Stereochemical Variations : The Z-configuration in the target compound distinguishes it from analogues like 8a–d (), which feature pyridinyl or nicotinic ester substituents. This configuration may influence binding affinity in biological targets.
- Thermal Stability : Compounds with bulkier substituents (e.g., 8a , mp 290°C) exhibit higher melting points compared to simpler analogues (e.g., 6 , mp 160°C), suggesting enhanced crystalline packing .
Key Observations:
- Enaminone Reactivity: The synthesis of 8a–d () involves enaminone intermediates reacting with active methylene compounds (e.g., acetylacetone), highlighting the versatility of this scaffold in generating diverse derivatives.
Spectral and Analytical Data
- IR Spectroscopy : Stretching frequencies for C=O bonds in analogues range from 1605–1719 cm⁻¹, consistent with conjugated carbonyl groups .
- ¹H-NMR : Aromatic protons in the 7.36–8.39 ppm range dominate spectra, with splitting patterns (e.g., doublets at δ 8.03–8.35) indicating para-substituted aryl groups .
- Mass Spectrometry : High-resolution MS data (e.g., m/z 414 for 8a ) confirm molecular ion peaks and fragmentation patterns .
Research Implications and Limitations
- Structural Diversity: The thiazoloquinoline and thiadiazole scaffolds offer broad opportunities for derivatization, as demonstrated by compounds 4g, 4h, and 8a–d .
- Data Gaps : Physical properties (e.g., solubility, logP) and biological activity data for the target compound are absent in the evidence, limiting direct pharmacological comparisons.
- Computational Insights : Tools like SHELX () could refine crystallographic data for future studies, enhancing structure-activity relationship (SAR) analyses.
Biological Activity
3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various diseases, particularly cancer and microbial infections.
Chemical Structure and Properties
The compound features a thiazoloquinoline core with a methoxy group and a chlorobenzamide moiety. Its molecular formula is , and it has been characterized using various spectroscopic methods.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide exhibit potent anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. The IC50 values for some related thiazoloquinoline derivatives against leukemia cells were reported as low as 0.12 μM . This suggests that structural modifications can enhance the anticancer efficacy.
- Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may also play a role in cancer cell proliferation .
Antimicrobial Activity
The thiazoloquinoline derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Compounds derived from this class have demonstrated broad-spectrum antibacterial activity. For example, certain derivatives showed effectiveness comparable to established antibiotics like norfloxacin .
- Mechanism of Action : The antimicrobial effects are attributed to the inhibition of bacterial DNA synthesis and interference with essential metabolic pathways .
Case Studies
Several studies have highlighted the biological activities of thiazoloquinoline derivatives:
- Study on Antileukemia Activity : A derivative with a similar structure exhibited an IC50 value of 0.24 μM against MV-4-11 leukemia cells, indicating strong selectivity towards cancer cells over normal cells .
- Antimicrobial Efficacy : A related thiazoloquinoline compound was tested against both Gram-positive and Gram-negative bacteria, showing varying levels of activity that suggest potential use in treating bacterial infections .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
